molecular formula C6H7BrO3 B6217477 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2742652-25-9

4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6217477
CAS No.: 2742652-25-9
M. Wt: 207.02 g/mol
InChI Key: QLTWRCJYAFBUIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-bromobicyclo[2.1.1]hexane-1-carboxylic acid is represented by the formula C7H9BrO2. This indicates that the molecule contains seven carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-bromobicyclo[2.1.1]hexane-1-carboxylic acid include bromination, addition of sodium hydroxide, heating with sodium bicarbonate, oxidation with sodium hypochlorite, and acidification with sulfuric acid. These reactions result in the transformation of the starting material into the desired product.


Physical and Chemical Properties Analysis

4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid is a solid compound . It has a molecular weight of 205.05 g/mol.

Safety and Hazards

The safety information for 4-bromobicyclo[2.1.1]hexane-1-carboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302+P352) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a bromine atom, and carboxylation of the intermediate compound.", "Starting Materials": ["Cyclopropane", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Sulfuric acid"], "Reaction": ["Cyclopropane is reacted with bromine in the presence of sodium hydroxide to form 1-bromo-2-cyclopropyl ethane", "1-bromo-2-cyclopropyl ethane is treated with ethanol and sulfuric acid to form 4-bromo-2-oxabicyclo[2.1.1]hexane", "4-bromo-2-oxabicyclo[2.1.1]hexane is then carboxylated using carbon dioxide in the presence of a suitable catalyst to form 4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid"] }

CAS No.

2742652-25-9

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

4-bromo-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7BrO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)

InChI Key

QLTWRCJYAFBUIW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)Br

Purity

95

Origin of Product

United States

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